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molecular formula C7H4FIO2 B053450 2-Fluoro-4-iodobenzoic acid CAS No. 124700-40-9

2-Fluoro-4-iodobenzoic acid

Cat. No. B053450
M. Wt: 266.01 g/mol
InChI Key: OLQSJAFBRCOGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06660755B2

Procedure details

A round bottom (RB) flask containing a solution of 8.0 g (27.0 8 mmol) of sodium dichromate in 44 mL of glacial acetic acid was placed in an external water bath (21° C.) and left exposed to air. To the resultant orange slurry was added 3.2 g (13.6 mmol) of 2-fluoro-4-iodotoluene followed by the dropwise addition of 22 mL of c. sulfuric acid via syringe (caution: if added too quickly there is a tendency for the mixture to erupt). After the addition of approximately 8 mL of sulfuric acid, a green solid precipitated and the water bath temperature had risen (25° C.). The green reaction mixture was heated in an oil bath (90° C.) for one hour, allowed to cool to ambient temperature, diluted with 1N NaOH solution (aq.) and ethyl acetate (500 mL) and then quenched with sat. NaHCO3 (aq.) solution. The organic phase was separated and washed with water and brine, dried over MgSO4, filtered and concentrated in vacuo to an orange oil. Residual acetic acid was removed by further extraction between ethyl acetate and sat. NaHCO3 (aq.) solution and washing of the organic phase with water and brine. The organic phase was dried over MgSO4, filtered and concentrated in vacuo to give the title compound as an orange solid.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].[F:12][C:13]1[CH:18]=[C:17]([I:19])[CH:16]=[CH:15]C=1C.S(=O)(=O)(O)O.[C:26]([OH:29])(=[O:28])[CH3:27]>>[F:12][C:13]1[CH:18]=[C:17]([I:19])[CH:16]=[CH:15][C:27]=1[C:26]([OH:29])=[O:28] |f:0.1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
44 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)I)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in an external water bath
WAIT
Type
WAIT
Details
(21° C.) and left
ADDITION
Type
ADDITION
Details
followed by the dropwise addition of 22 mL of c
CUSTOM
Type
CUSTOM
Details
a green solid precipitated
CUSTOM
Type
CUSTOM
Details
(25° C.)
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
ADDITION
Type
ADDITION
Details
diluted with 1N NaOH solution (aq.) and ethyl acetate (500 mL)
CUSTOM
Type
CUSTOM
Details
quenched with sat. NaHCO3 (aq.) solution
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an orange oil
CUSTOM
Type
CUSTOM
Details
Residual acetic acid was removed by further extraction between ethyl acetate and sat. NaHCO3 (aq.) solution
WASH
Type
WASH
Details
washing of the organic phase with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)O)C=CC(=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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